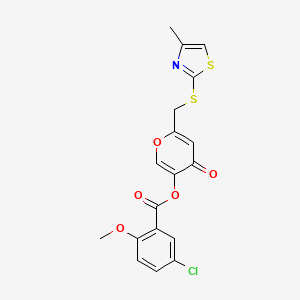
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a useful research compound. Its molecular formula is C18H14ClNO5S2 and its molecular weight is 423.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate (CAS Number: 896305-67-2) is an organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of Prulifloxacin, a novel antibiotic, and exhibits diverse biological properties attributed to its heterocyclic components, particularly the thiazole and pyran rings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O5S, with a molecular weight of approximately 378.41 g/mol. The presence of various functional groups within its structure suggests significant interactions with biological targets, which are critical for its pharmacological applications.
The biological activity of this compound is believed to arise from its ability to interact with specific enzymes and receptors within biological systems. The thiazole moiety may modulate enzyme activity, while the pyran ring contributes to the overall binding affinity of the compound. Such interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of compounds related to thiazole derivatives. For instance, research indicates that various thiazole-containing compounds exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that similar structures can inhibit bacterial growth effectively, making them promising candidates for further development as antimicrobial agents .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 100 µg/mL |
| Compound B | Escherichia coli | 200 µg/mL |
| Compound C | Pseudomonas aeruginosa | 400 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been documented. Compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 15 |
| Compound E | A549 (Lung Cancer) | 25 |
| Compound F | HeLa (Cervical Cancer) | 20 |
Case Studies
- Synthesis and Evaluation : A study synthesized a series of thiazole derivatives, including those structurally similar to our compound, which were screened for antimicrobial activity. Results indicated that most exhibited promising effects against a range of bacterial strains .
- Anticancer Screening : Another investigation focused on a related class of compounds that showed significant inhibition of tumor growth in vivo. These compounds were tested on xenograft models, demonstrating their potential as therapeutic agents in cancer treatment.
Propriétés
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5S2/c1-10-8-26-18(20-10)27-9-12-6-14(21)16(7-24-12)25-17(22)13-5-11(19)3-4-15(13)23-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANPDFZXYVVMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














